5-methoxy-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-20-11-6-15-14(16-7-11)21-10-2-4-18(5-3-10)13(19)12-8-22-9-17-12/h6-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJZKZQSQVRVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 5-Methoxy-2-Hydroxypyrimidine
The pyrimidine core is synthesized through cyclocondensation of malonate derivatives with aminopyrazoles, followed by chlorination. As demonstrated in, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes chlorination with phosphorus oxychloride (POCl₃) under reflux to yield dichlorinated intermediates. Adapting this method:
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5-Methoxy-2-hydroxypyrimidine is treated with POCl₃ at 110°C for 6 hours.
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The reaction is quenched with ice-water, and the product is extracted with dichloromethane.
Yield : 85–90%.
Key Data :
| Parameter | Value |
|---|---|
| Reagent | POCl₃ (3.0 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 6 hours |
Functionalization of 4-Hydroxypiperidine with 1,3-Thiazole-4-Carbonyl Chloride
Synthesis of 1,3-Thiazole-4-Carbonyl Chloride
1,3-Thiazole-4-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
Amide Coupling with 4-Hydroxypiperidine
The acyl chloride is reacted with 4-hydroxypiperidine under Schotten-Baumann conditions:
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4-Hydroxypiperidine (1.2 equiv) is dissolved in dry tetrahydrofuran (THF).
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The acyl chloride (1.0 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv).
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The mixture is stirred at room temperature for 12 hours.
Yield : 78–82%.
Key Data :
| Parameter | Value |
|---|---|
| Reagent | Triethylamine |
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 hours |
Etherification of 5-Methoxy-2-Chloropyrimidine with 1-(1,3-Thiazole-4-Carbonyl)Piperidin-4-Ol
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 2 of the pyrimidine is displaced by the hydroxyl group of the piperidine-thiazole intermediate under basic conditions:
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5-Methoxy-2-chloropyrimidine (1.0 equiv) and 1-(1,3-thiazole-4-carbonyl)piperidin-4-ol (1.5 equiv) are dissolved in dimethylformamide (DMF).
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Potassium carbonate (3.0 equiv) is added, and the mixture is heated to 80°C for 8 hours.
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The product is purified via column chromatography (ethyl acetate/hexane).
Yield : 70–75%.
Key Data :
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 8 hours |
Alternative Pathways and Optimization Strategies
Mitsunobu Reaction for Ether Bond Formation
An alternative to SNAr involves the Mitsunobu reaction, which avoids harsh basic conditions:
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5-Methoxy-2-hydroxypyrimidine (1.0 equiv), 1-(1,3-thiazole-4-carbonyl)piperidin-4-ol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in THF.
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The reaction proceeds at 25°C for 24 hours.
Yield : 65–70% (lower than SNAr due to competing side reactions).
Use of Phase-Transfer Catalysts
Adding tetrabutylammonium bromide (TBAB) in the SNAr reaction enhances the nucleophilicity of the piperidine oxygen:
Yield Improvement : 80–85%.
Critical Analysis of Reaction Conditions
Solvent Effects
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DMF vs. THF : DMF provides higher polarity, stabilizing the transition state in SNAr, whereas THF is preferable for Mitsunobu reactions.
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Temperature : Elevated temperatures (80°C) accelerate SNAr but risk decomposition of the thiazole carbonyl group.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
The compound 5-methoxy-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
- Case Study : A study on derivative compounds demonstrated that modifications to the thiazole and piperidine groups enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial properties. Research has shown that compounds containing this structure can effectively combat bacterial and fungal infections.
- Example : In vitro studies have shown that derivatives of this compound exhibit activity against resistant strains of bacteria, making it a candidate for further investigation as an antimicrobial agent.
Neuropharmacological Applications
The piperidine ring is associated with neuroactive properties. Compounds like this compound may interact with neurotransmitter systems.
- Potential Effects : Preliminary research suggests potential applications in treating neurological disorders such as depression and anxiety through modulation of serotonin receptors.
Data Table of Biological Activities
Structural Optimization
Research is ongoing to optimize the structure of this compound to enhance its efficacy and reduce side effects. This includes:
- Synthesis of Analogues : Creating various analogues to test their biological activities.
Clinical Trials
The next step involves moving from preclinical studies to clinical trials, where the safety and efficacy of this compound will be rigorously tested in human subjects.
Mechanism of Action
The mechanism of action of 5-methoxy-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on shared motifs: pyrimidine derivatives , piperidine-linked heterocycles , and thiazole-containing molecules . Below is a comparative analysis with key examples:
Key Observations:
Unlike benzimidazole-based analogs (e.g., compound from ), the thiazole group in the target compound may improve solubility or target-specific interactions due to sulfur’s electronegativity .
Substituent Effects :
- The methoxy group at position 5 on pyrimidine is conserved in some analogs (e.g., 4-methoxyphenethyl in ), suggesting a role in modulating lipophilicity or binding affinity .
- The thiazole-4-carbonyl group in the target compound distinguishes it from acrylamide (zongertinib) or fluorophenyl () substituents, possibly altering reactivity or pharmacokinetics .
Benzimidazole analogs () often target proton pumps or DNA topoisomerases, whereas the thiazole-pyrimidine combination may favor ATP-binding pocket interactions in kinases .
Research Findings and Limitations
- Synthetic Challenges : The piperidine-thiazole linkage may introduce steric hindrance during synthesis compared to simpler piperidine-aryl ethers (e.g., compounds) .
- Evidence Gaps: No direct pharmacological data for the target compound was found in the provided sources; comparisons rely on structural analogs and inferred mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methoxy-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves multi-step protocols. For example, the thiazole-4-carbonyl group can be introduced via coupling reactions using carbodiimide-based activators (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere). Piperidin-4-yl ether formation may require nucleophilic substitution between a hydroxylated pyrimidine intermediate and a piperidine derivative in polar aprotic solvents (e.g., DMF) at 60–80°C. Yield optimization often hinges on stoichiometric ratios (e.g., 1.2–1.5 equivalents of piperidine derivative) and pH control .
Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry, particularly the substitution pattern on the pyrimidine and thiazole rings. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Residual solvents are quantified using Gas Chromatography (GC) per ICH guidelines .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined after 24-hour incubation.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How does structural modification of the thiazole or piperidine moieties affect the compound’s biological activity and selectivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies can be conducted by:
- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position of the thiazole ring to enhance metabolic stability.
- Piperidine Substitutions : Replacing the carbonyl group with sulfonamides to alter solubility and target binding. Computational docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cytochrome P450 isoforms. Experimental validation via isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Contradictions often arise from assay variability. Solutions include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS recommendations for cytotoxicity.
- Orthogonal Assays : Confirm kinase inhibition via both fluorescence and radiometric (³²P-ATP) methods.
- Batch Reproducibility : Ensure compound purity (>95% by HPLC) and consistent storage conditions (desiccated, -20°C) to minimize degradation .
Q. How can computational models predict the compound’s pharmacokinetic properties, and what experimental validation is required?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP, BBB permeability, and CYP450 interactions. Validate predictions via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
